molecular formula C24H19N5O2 B10916462 3-(4-methylphenyl)-N-(1-methyl-1H-pyrazol-3-yl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-(4-methylphenyl)-N-(1-methyl-1H-pyrazol-3-yl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10916462
M. Wt: 409.4 g/mol
InChI Key: AQEBUESORDDBSA-UHFFFAOYSA-N
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Description

3-(4-METHYLPHENYL)-N~4~-(1-METHYL-1H-PYRAZOL-3-YL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that belongs to the family of pyrazolo[3,4-b]pyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHYLPHENYL)-N~4~-(1-METHYL-1H-PYRAZOL-3-YL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the formation of the pyrazolo[3,4-b]pyridine core followed by functionalization at various positions. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups .

Scientific Research Applications

3-(4-METHYLPHENYL)-N~4~-(1-METHYL-1H-PYRAZOL-3-YL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Properties

Molecular Formula

C24H19N5O2

Molecular Weight

409.4 g/mol

IUPAC Name

3-(4-methylphenyl)-N-(1-methylpyrazol-3-yl)-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H19N5O2/c1-15-8-10-17(11-9-15)22-21-18(23(30)26-20-12-13-29(2)27-20)14-19(25-24(21)31-28-22)16-6-4-3-5-7-16/h3-14H,1-2H3,(H,26,27,30)

InChI Key

AQEBUESORDDBSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4=CC=CC=C4)C(=O)NC5=NN(C=C5)C

Origin of Product

United States

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